N-(3-chloro-4-fluorobenzyl)-3-(2-isopropyl-1H-benzimidazol-5-yl)propanamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name for this compound is already given. The molecular formula and weight can be calculated based on the structure implied by the IUPAC name.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The exact process would depend on the specific reactions involved and the available starting materials.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. The structure can also be predicted based on the IUPAC name.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can provide valuable information about its chemical properties.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, stability, and reactivity. These properties can often be predicted based on the structure of the compound.Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds involves novel methodologies that can potentially be applied to the synthesis of "N-(3-chloro-4-fluorobenzyl)-3-(2-isopropyl-1H-benzimidazol-5-yl)propanamide". For example, the preparation of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide through reactions involving high yields and characterization through spectral data showcases techniques that could be relevant (Manolov, Ivanov, & Bojilov, 2021). Similarly, the synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives demonstrates the manipulation of fluoro groups and could provide a template for synthesizing and modifying "N-(3-chloro-4-fluorobenzyl)-3-(2-isopropyl-1H-benzimidazol-5-yl)propanamide" (Hida, Beney, Robert, & Luu-Duc, 1995).
Potential Biological Activities
The research on compounds with similar structures includes exploring their potential biological activities. For instance, the study of synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives provides insights into the neurological activity and potential therapeutic applications of related compounds (Pevarello et al., 1998). Additionally, investigations into the synthesis, characterization, and biological evaluation of benzimidazole derivatives, including their antimicrobial activities and interactions with DNA, shed light on the broader applicability of these compounds in medicinal chemistry and drug discovery (Zhang, Lin, Rasheed, & Zhou, 2014).
Safety And Hazards
This involves assessing the potential risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties.
Please consult with a professional chemist or a reliable source for accurate information. This is a general approach and may not apply to all compounds. It’s always important to follow safety guidelines when handling chemicals.
properties
IUPAC Name |
methyl 4-(3,5-dimethoxyanilino)-6-ethylquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-5-13-6-7-18-17(8-13)19(12-20(23-18)21(24)27-4)22-14-9-15(25-2)11-16(10-14)26-3/h6-12H,5H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFZWEKDAYHZSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate |
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